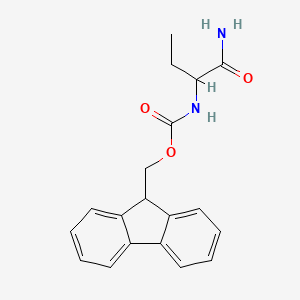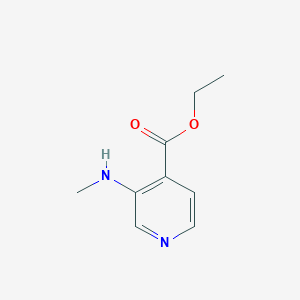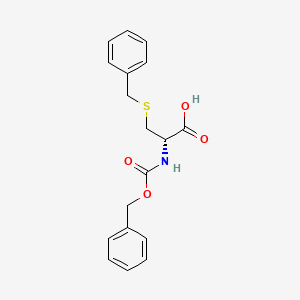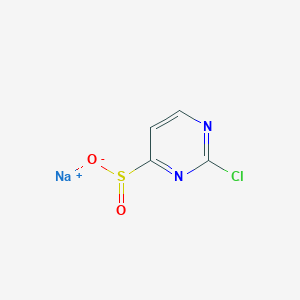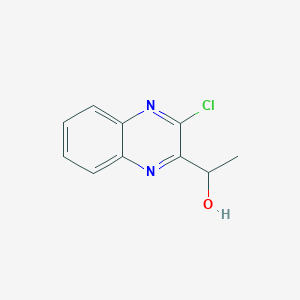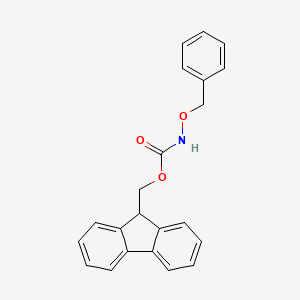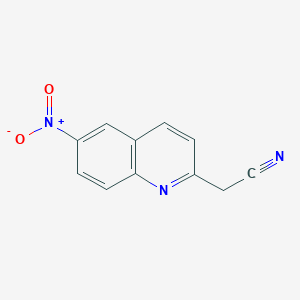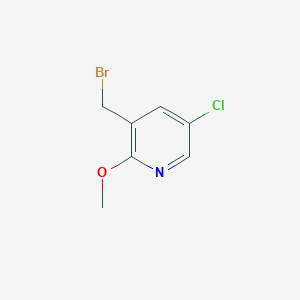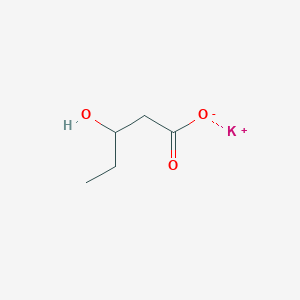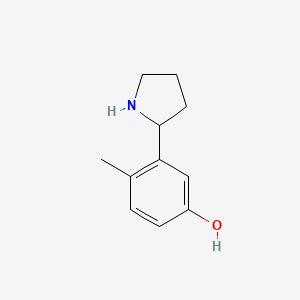
4-Methyl-3-(pyrrolidin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-(pyrrolidin-2-yl)phenol is a chemical compound that features a phenolic structure with a pyrrolidine ring attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(pyrrolidin-2-yl)phenol typically involves the formation of the pyrrolidine ring followed by its attachment to the phenolic structure. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylphenol with a suitable pyrrolidine precursor in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(pyrrolidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the pyrrolidine ring or the phenolic group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzene or pyrrolidine rings .
Scientific Research Applications
4-Methyl-3-(pyrrolidin-2-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(pyrrolidin-2-yl)phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, while the pyrrolidine ring can influence the compound’s binding affinity and specificity. These interactions can modulate various biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
4-Methylphenol: Lacks the pyrrolidine ring, resulting in different chemical properties and applications.
3-(Pyrrolidin-2-yl)phenol: Similar structure but without the methyl group, affecting its reactivity and biological activity.
Pyrrolidine: A simpler structure that serves as a precursor in the synthesis of more complex compounds.
Uniqueness
4-Methyl-3-(pyrrolidin-2-yl)phenol is unique due to the combination of the phenolic group and the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
4-methyl-3-pyrrolidin-2-ylphenol |
InChI |
InChI=1S/C11H15NO/c1-8-4-5-9(13)7-10(8)11-3-2-6-12-11/h4-5,7,11-13H,2-3,6H2,1H3 |
InChI Key |
MLKSKARFCGXILH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)O)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-4-(diphenylamino)-2H-thieno[2,3-H]chromen-2-one](/img/structure/B13126452.png)
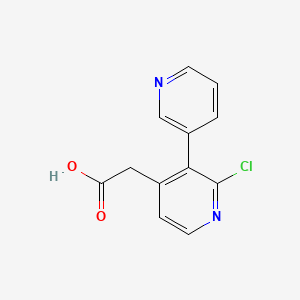
![[2,2'-Bipyridine]-3,3'-dicarboxylic acid hydrate](/img/structure/B13126466.png)
